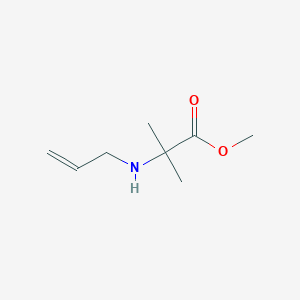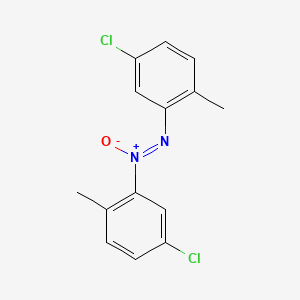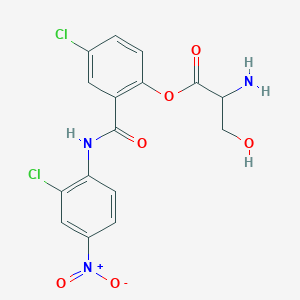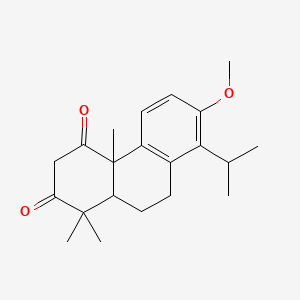
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione is a complex organic compound belonging to the phenanthrenedione family. This compound is characterized by its unique structure, which includes multiple ring systems and various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. One common synthetic route includes:
Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Functionalization: Introduction of the methoxy, methyl, and isopropyl groups through various organic reactions such as methylation, alkylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding ketones and aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential interaction with DNA, leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A simpler aromatic hydrocarbon with a similar core structure.
Methoxyphenanthrene: Phenanthrene with methoxy substituents.
Trimethylphenanthrene: Phenanthrene with methyl substituents.
Uniqueness
4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3 |
Clé InChI |
PXTHHLLUTFCXQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
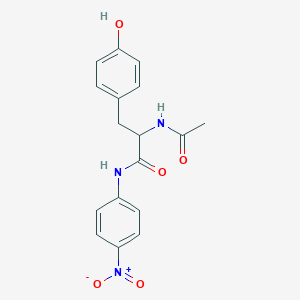
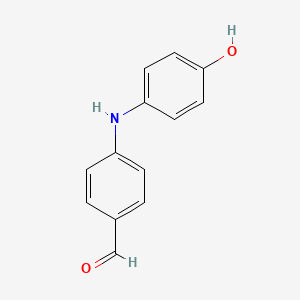
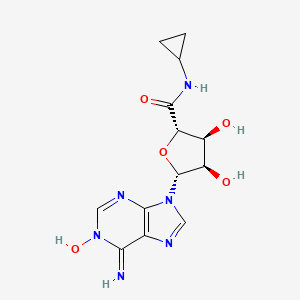


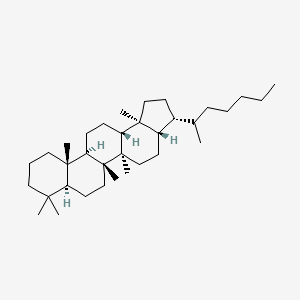

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
